Arsanilic acid

Description

Propriétés

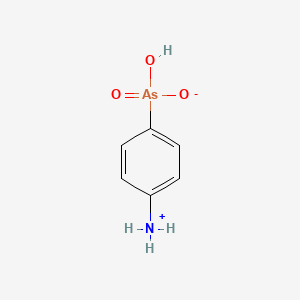

IUPAC Name |

(4-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035138 | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Powder; [MSDSonline] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |

| Record name | SID8139922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9571 @ 10 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1880000000.0 [mmHg] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water or alcohol, Crystalline powder | |

CAS No. |

98-50-0 | |

| Record name | Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsanilic acid [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsanilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARSANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Arsanilic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsanilic acid, also known as (4-aminophenyl)arsonic acid, is an organoarsenic compound that has historically been used in veterinary medicine as a feed additive to promote growth in poultry and swine and to control dysentery.[1] While its use has been curtailed in many regions due to concerns about arsenic toxicity, this compound and its derivatives continue to be of interest to researchers for their biological activities and chemical properties. This guide provides an in-depth overview of the chemical structure, properties, synthesis, biological effects, and analytical methods related to this compound.

Chemical Structure and Properties

This compound is an aromatic compound containing both an amino group and an arsonic acid functional group. It exists as a white to yellowish crystalline solid and is slightly soluble in cold water but more soluble in hot water and alkaline solutions.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4-aminophenyl)arsonic acid | [2] |

| Synonyms | p-Arsanilic acid, 4-Aminobenzenearsonic acid | [3] |

| CAS Number | 98-50-0 | [2][3] |

| Molecular Formula | C₆H₈AsNO₃ | [2][3] |

| Molecular Weight | 217.06 g/mol | [2][3] |

| Appearance | White to yellowish crystalline solid | [2] |

| Melting Point | 232 °C (decomposes) | [1][2] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and solutions of alkali carbonates; insoluble in acetone, chloroform, and ether. | [2] |

| pKa | 4.17 | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is the Béchamp reaction, which involves the electrophilic aromatic substitution of aniline with arsenic acid.[5]

Experimental Protocol: Synthesis via Béchamp Reaction

This protocol is adapted from Organic Syntheses.

Materials:

-

Aniline

-

Arsenic acid (H₃AsO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Decolorizing carbon

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine 186 g (2.0 mol) of aniline and 217 g (1.0 mol) of arsenic acid.

-

Heat the mixture with stirring in an oil bath to 155-160 °C. Maintain this temperature for 4-5 hours. Water will distill from the reaction mixture.

-

After the heating period, allow the mixture to cool slightly and then pour it into 1 L of water.

-

Make the solution alkaline by the gradual addition of a concentrated sodium hydroxide solution until the this compound dissolves.

-

Add 10 g of decolorizing carbon, heat the solution to boiling for 15 minutes, and then filter hot to remove the carbon and other insoluble impurities.

-

Acidify the hot filtrate with concentrated hydrochloric acid until the this compound precipitates. The pH should be carefully adjusted to the isoelectric point to maximize precipitation.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete crystallization.

-

Collect the crystalline this compound by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80 °C.

Logical Relationship: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Béchamp reaction.

Biological Effects and Signaling Pathways

This compound has been shown to induce apoptosis (programmed cell death) in various cell types. Studies in rat kidney epithelial cells (NRK-52E) have elucidated a signaling pathway involving oxidative stress and caspase activation.

This compound-Induced Apoptosis

Exposure of NRK-52E cells to this compound leads to an increase in reactive oxygen species (ROS), which in turn causes a loss of mitochondrial membrane potential (ΔΨm). This disruption of the mitochondria triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to apoptosis.

Signaling Pathway: this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols for Studying Apoptosis

1. Cell Viability Assessment (MTT Assay)

This protocol provides a general method for assessing cell viability after treatment with this compound.

Materials:

-

NRK-52E cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

2. Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips or in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled nucleotides, available in commercial kits)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

3. Western Blot for Caspase Activation

This method is used to detect the cleavage and activation of caspases.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.

Experimental Workflow: Investigating this compound-Induced Apoptosis

Caption: Experimental workflow for studying the apoptotic effects of this compound.

Mechanism of Action as a Growth Promoter

The growth-promoting effects of this compound in livestock are believed to be mediated through the modulation of the gut microbiota, similar to the action of some antibiotics. By altering the composition and activity of intestinal microorganisms, this compound may reduce the population of pathogenic or growth-depressing bacteria, leading to improved nutrient utilization and overall animal health.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and reliable method for the detection and quantification of this compound in various matrices, particularly in animal feed.

Experimental Protocol: HPLC Analysis of this compound in Animal Feed

This protocol provides a general guideline for the HPLC analysis of this compound.

Materials:

-

Animal feed sample

-

Extraction solvent (e.g., methanol/water mixture)

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., a mixture of a buffer like phosphate or acetate and an organic modifier like methanol or acetonitrile, adjusted to an appropriate pH)

-

This compound standard

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

-

Sample Extraction: Homogenize the animal feed sample. Extract a known weight of the sample with the extraction solvent by shaking or sonication.

-

Cleanup: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a suitable buffer/organic modifier mixture. A common mobile phase is a phosphate buffer/methanol mixture.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 245 nm).

-

Injection Volume: 20 µL.

-

-

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Inject the standards and the sample extract into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is an organoarsenic compound with a rich history in veterinary medicine and continued relevance in chemical and biological research. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and biological effects, including a key signaling pathway in apoptosis. The experimental protocols outlined herein offer a starting point for researchers and scientists to investigate the multifaceted nature of this compound. As with all arsenic-containing compounds, appropriate safety precautions must be taken during handling and experimentation.

References

A Technical Guide to the Synthesis of p-Arsanilic Acid via the Béchamp Reaction

This document provides an in-depth technical guide for the synthesis of p-arsanilic acid from aniline and arsenic acid, a process known as the Béchamp reaction. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the chemical processes.

Introduction

p-Arsanilic acid, chemically known as (4-aminophenyl)arsonic acid, is an organoarsenic compound that has historically been used in veterinary medicine as a feed additive to promote growth and prevent disease in poultry and swine.[1][2] It also serves as a crucial intermediate in the synthesis of other organic arsenicals.[3] The primary route for its synthesis is the Béchamp reaction, first reported by Antoine Béchamp in 1863.[4][5] This reaction involves the electrophilic aromatic substitution of aniline with arsenic acid.[4]

Reaction Mechanism and Signaling Pathway

The synthesis of p-arsanilic acid proceeds through an electrophilic aromatic substitution mechanism. Arsenic acid acts as the electrophile, attacking the electron-rich benzene ring of aniline. The amino group (-NH2) of aniline is an activating group, directing the substitution to the para position.

Caption: Reaction mechanism for the synthesis of p-arsanilic acid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of p-arsanilic acid.

Table 1: Reactant and Reaction Condition Data

| Parameter | Value | Reference |

| Aniline (reactant) | 800 cc | [6] |

| Arsenic Acid (reactant) | 230 g | [6] |

| Reaction Temperature | 155-160°C | [6] |

| Reaction Time | 4.5 hours | [6] |

| Yield | 10.9–14.5% | [6] |

| Improved Yield (with excess aniline and longer heating) | Up to 45% or higher | [6][7] |

Table 2: Physicochemical Properties of p-Arsanilic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₈AsNO₃ | [1][8] |

| Molar Mass | 217.05 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | ≥300°C (decomposes) | [1][8][9] |

| Solubility | Sparingly soluble in water; soluble in concentrated mineral acids, alkali carbonate solutions, alcohol, and diethyl ether. | [8] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of p-arsanilic acid, adapted from established methods.[6]

Materials and Equipment:

-

Round-bottomed flask (2-liter)

-

Mechanical stirrer

-

Thermometer

-

Condenser arranged for downward distillation

-

Oil bath

-

Aniline (good commercial grade)

-

Arsenic acid

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Bromophenol blue indicator solution (0.5%)

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, place 230 g of arsenic acid. Add 800 cc of aniline.

-

Heating: Heat the flask in an oil bath to 155–160°C with continuous stirring for 4.5 hours. During the reaction, a mixture of water and aniline vapors will distill off; about 200 cc of distillate will be collected.[6]

-

Work-up:

-

Pour the hot reaction mixture into 700 cc of water.

-

Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkaline solution to wash the reaction flask and add the washings to the reaction mixture.

-

Add the remainder of the sodium hydroxide solution to the mixture. Agitate and cool the mixture. Two distinct layers will form: a lower pink-colored alkaline aqueous layer and an upper dark aniline layer.[6]

-

-

Isolation of p-Arsanilic Acid:

-

Separate the lower aqueous layer.

-

To obtain the free acid, acidify the aqueous solution with concentrated hydrochloric acid until the color of a bromophenol blue indicator changes from purple to a faint yellow.[6] Careful addition of acid is crucial to avoid overshooting the endpoint.

-

Induce crystallization by scratching the inside of the flask with a glass rod. Allow the flask to stand overnight to complete the precipitation.

-

-

Purification:

-

Filter the pinkish-yellow crystals of crude p-arsanilic acid.

-

Digest the crystals with 340 cc of water and then filter again.

-

The resulting product is a relatively pure form of p-arsanilic acid. Further purification can be achieved by recrystallization.

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of p-arsanilic acid.

Caption: Experimental workflow for p-arsanilic acid synthesis.

Side Reactions and Important Considerations

A significant challenge in the synthesis of p-arsanilic acid is the occurrence of side reactions. The arsenic acid can oxidize aniline, leading to the formation of deeply purple-colored dyes and tarry materials.[6] Additionally, the formation of di-(p-aminophenyl) arsenic acid is a notable side reaction.[6][7]

To improve yields and minimize side products, a modified process can be employed which involves converting the di-(p-aminophenyl) arsenic acid byproduct back to p-arsanilic acid through hydrolysis at an acidic pH of about 2 to 3.[7]

Safety Precautions:

-

Arsenic compounds are highly toxic. Handle arsenic acid and p-arsanilic acid with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Aniline is also toxic and can be absorbed through the skin.

-

The reaction should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of p-arsanilic acid from aniline and arsenic acid via the Béchamp reaction is a well-established but nuanced process. Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving satisfactory yields and purity. Understanding the potential side reactions and implementing appropriate work-up and purification procedures are essential for obtaining a high-quality product. The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this important organoarsenic compound.

References

- 1. p-Arsanilic acid, 99% 98-50-0 India [ottokemi.com]

- 2. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2677696A - Process for producing this compound - Google Patents [patents.google.com]

- 4. Bechamp reaction - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3586708A - this compound production process - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. 对氨基苯胂酸 | Sigma-Aldrich [sigmaaldrich.com]

mechanism of action of arsanilic acid

An In-Depth Technical Guide on the Core Mechanism of Action of Arsanilic Acid

Introduction

This compound, or (4-aminophenyl)arsonic acid, is a pentavalent organoarsenic compound.[1][2] Historically, it was widely used as a feed additive in the poultry and swine industries to promote growth, improve feed efficiency, and control enteric diseases such as dysentery.[1] Its therapeutic action is believed to stem from its antimicrobial properties.[3] Despite its efficacy, concerns over arsenic toxicity and environmental accumulation have led to the voluntary withdrawal of its approval as an animal drug in the United States and other regions.[2]

From a chemical standpoint, this compound is a derivative of phenylarsonic acid with an amino group in the para (4-) position.[2] Its mechanism of action is multifaceted and reflects the broader toxicology of arsenicals, involving direct enzyme inhibition and the induction of specific cellular signaling pathways, such as apoptosis. This guide provides a detailed examination of these core mechanisms for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The biological effects of this compound are primarily dictated by the arsenic atom and can be broadly categorized into two interconnected mechanisms: inhibition of sulfhydryl-containing enzymes and induction of oxidative stress-mediated apoptosis.

Enzymatic Inhibition via Thiol Interaction

A foundational mechanism of arsenic toxicity involves the interaction with sulfhydryl (-SH) groups in proteins, particularly cysteine residues.[4] Trivalent arsenicals (arsenites) have a high affinity for these groups and can form stable covalent bonds, especially with vicinal dithiols (two sulfhydryl groups in close proximity).[5] This binding can lead to conformational changes and inactivation of critical enzymes.[6]

This compound is a pentavalent arsenical (arsonate). In this state, it does not readily react with sulfhydryl groups. However, to exert its potent inhibitory effects, it must first be reduced to its corresponding trivalent state, an arsonous acid.[7] This reduction can be carried out by cellular reducing agents or by specific enzymes. The resulting trivalent arsenical then acts as a potent inhibitor.

A primary example of this is the inhibition of 2-oxo-acid dehydrogenases, such as the pyruvate dehydrogenase (PDH) complex.[5][8] These multi-enzyme complexes are crucial for cellular respiration and contain a lipoic acid cofactor with a dithiol group. The trivalent arsenical binds to the reduced lipoic acid, halting the enzymatic cycle and disrupting cellular metabolism.[5]

Caption: Logical workflow of arsonic acid-mediated enzyme inhibition.

Induction of Apoptosis via Oxidative Stress

A more specific mechanism of this compound cytotoxicity has been elucidated in renal cells, a known target of arsenic toxicity. In rat kidney epithelial cells (NRK-52e), this compound induces apoptosis (programmed cell death) through a signaling cascade initiated by oxidative stress.[9]

The process begins with this compound causing an increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS leads to mitochondrial dysfunction, characterized by a loss of the mitochondrial transmembrane potential (MMP).[9] The collapse of the MMP is a critical event in the intrinsic pathway of apoptosis, as it triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proteolytically cleaves and activates caspase-3, an executioner caspase, which proceeds to dismantle the cell, culminating in apoptosis.[9]

Caption: Signaling pathway of this compound-induced apoptosis in renal cells.

Quantitative Data Summary

The biological activity of this compound and related compounds has been quantified in various studies. The following table summarizes key data points.

| Parameter | Value | Species/System | Compound | Reference |

| Toxicity | ||||

| Acute Oral LD₅₀ | >1000 mg/kg | Male Rats | This compound | from initial search |

| Cellular Effects | ||||

| Inhibition of Cell Growth | Effective at 0.5 mM | Piglet Sertoli Cells | This compound | |

| DNA Damage | Observed at 50 µM | Piglet Sertoli Cells | This compound | |

| Inhibition of Proliferation | Dose-dependent | Rat Kidney (NRK-52e) Cells | This compound | [9] |

| Enzyme Kinetics | ||||

| Turnover Number | 0.13 mol NADPH mol FAD⁻¹ min⁻¹ | GSSG Reductase | p-Arsanilic Acid | [7] |

| Association Constant (Kₐ) | 119 M⁻¹ | GSSG Reductase | Phenylarsonous Acid | [7] |

| 2nd Order Rate Constant (k) | 545 min⁻¹ M⁻¹ | Lipoamide Dehydrogenase | Phenylarsonous Acid | [7] |

| 2nd Order Rate Constant (k) | 5640 min⁻¹ M⁻¹ | Lipoamide Dehydrogenase | Methanearsonous Acid | [7] |

Key Experimental Protocols

The mechanisms described above were elucidated through specific experimental procedures. Detailed methodologies for two key assays are provided below.

Protocol: Cell Viability and Apoptosis Assay in Renal Cells

This protocol is based on the methodologies used to demonstrate this compound-induced apoptosis in NRK-52e cells.[9] It combines an MTT assay to quantify cell proliferation and an Annexin V/Propidium Iodide (PI) assay with flow cytometry to measure apoptosis.

Methodology:

-

Cell Culture:

-

Culture NRK-52e (rat kidney epithelial) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Treatment:

-

Seed cells into appropriate plates (e.g., 96-well for MTT, 6-well for flow cytometry) and allow them to adhere overnight.

-

Expose cells to varying concentrations of this compound (e.g., 0, 5 µM, 50 µM, 0.5 mM, 5 mM) for a specified time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay (Cell Proliferation):

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.

-

-

Annexin V/PI Staining and Flow Cytometry (Apoptosis):

-

Following treatment in 6-well plates, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The populations are distinguished as:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Caption: Experimental workflow for assessing cell viability and apoptosis.

Protocol: Enzyme Inhibition Assay (Lipoamide Dehydrogenase)

This protocol is adapted from the study of the reaction of arsonic acids with lipoamide dehydrogenase.[7] It measures the irreversible inhibition of the enzyme, which requires the enzyme to be in its reduced state.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.0, with 1.5 mM EDTA).

-

Prepare stock solutions of Lipoamide Dehydrogenase, NADH, and the test compound (e.g., p-arsanilic acid).

-

Prepare a solution of the substrate, lipoamide.

-

-

Enzyme Reduction and Inhibition:

-

In a cuvette, combine the buffer, lipoamide dehydrogenase, and NADH. The NADH will reduce the enzyme's active site dithiol [E(S-S) -> E(SH)₂].

-

Initiate the inhibition reaction by adding the arsonic acid solution to the cuvette.

-

Incubate the mixture for various time points to allow for the rate-limiting reduction of the arsonic acid by the enzyme and subsequent irreversible binding.

-

-

Measurement of Residual Enzyme Activity:

-

At each time point, take an aliquot of the inhibition mixture.

-

Add the aliquot to a separate cuvette containing the buffer and the substrate (lipoamide).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of this reaction is proportional to the amount of remaining active enzyme.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time with the inhibitor.

-

For an irreversible, first-order inactivation process, this plot will be linear.

-

The slope of this line can be used to determine the second-order rate constant for the formation of the enzyme-inhibitor complex.

-

Conclusion

The is complex, reflecting its dual nature as both an antimicrobial agent and a cellular toxin. Its primary modes of action involve two distinct but related pathways. First, following cellular reduction to a more reactive trivalent state, it acts as a potent inhibitor of key metabolic enzymes containing vicinal sulfhydryl groups, such as the pyruvate dehydrogenase complex. Second, it can induce a state of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic caspase-9/-3 apoptotic pathway, a mechanism clearly demonstrated in renal epithelial cells. The quantitative data on its toxicity and enzymatic interactions, while often derived from related arsenicals, underscores the high biological activity of this class of compounds. Understanding these detailed mechanisms is crucial for assessing the toxicological risks associated with organoarsenicals and for guiding the development of safer alternatives in veterinary and agricultural applications.

References

- 1. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line NRK-52E (CVCL_0468) [cellosaurus.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Influence of uranium speciation on normal rat kidney (NRK-52E) proximal cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound causes apoptosis and oxidative stress in rat kidney epithelial cells (NRK-52e cells) by the activation of the caspase-9 and -3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage and decrease of cellular oxidase activity in piglet Sertoli cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Arsanilic Acid (CAS No. 98-50-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arsanilic acid, with the CAS number 98-50-0, is an organoarsenic compound that has historically been used as a veterinary feed additive to promote growth and prevent disease in poultry and swine.[1] While its use in animal feed has been largely phased out in many regions due to concerns about arsenic toxicity, it remains a compound of interest for researchers in toxicology, environmental science, and pharmacology. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, analytical methods, and known biological and toxicological pathways.

Core Technical Data

This section summarizes the key quantitative data for this compound in a structured format for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98-50-0 | [2] |

| Molecular Formula | C₆H₈AsNO₃ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 232 °C (decomposes) | [2] |

| Density | 1.957 g/cm³ | [2] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and alkaline solutions. Insoluble in acetone, benzene, and chloroform. | [3] |

| pKa | Not available | |

| LogP | Not available |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference(s) |

| UV-Vis | λmax at 244 nm (in sodium hydroxide solution) | [4] |

| FTIR | Available through various databases | [3] |

| LC-MS | Precursor Adduct: [M+H]⁺, m/z 217.9794 | [3] |

Table 3: Safety and Hazard Information for this compound

| Hazard Information | Description | Reference(s) |

| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [2] |

| Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H350 (May cause cancer), H410 (Very toxic to aquatic life with long lasting effects) | [2] |

| Precautionary Statements | P201, P261, P273, P301+P310, P308+P313 | [2] |

| Personal Protective Equipment (PPE) | Dust mask, eyeshields, gloves | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical determination of this compound.

Synthesis of p-Arsanilic Acid via Béchamp Reaction

This protocol is adapted from the established Béchamp reaction, which involves the reaction of aniline with arsenic acid.[2][6]

Materials and Reagents:

-

Aniline

-

Arsenic acid (H₃AsO₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add arsenic acid to an excess of aniline. The reaction is exothermic.

-

Heat the mixture to 150-160°C with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product and wash with cold water.

-

For purification, dissolve the crude product in a hot sodium hydroxide solution.

-

Treat the alkaline solution with activated carbon to decolorize it and filter while hot.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the purified this compound.

-

Filter the purified product, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of p-arsanilic acid.

Determination of this compound in Animal Feed by HPLC

This method is based on high-performance liquid chromatography with UV detection for the quantification of this compound in complex matrices like animal feed.[4]

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Anion exchange column.

Reagents and Standards:

-

This compound standard

-

Sodium hydroxide (NaOH), 0.1 M

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Mobile Phase: A suitable buffer system, for example, a phosphate buffer, mixed with an organic modifier like methanol.

Sample Preparation:

-

Homogenize the animal feed sample.

-

Weigh a representative portion of the homogenized sample into a centrifuge tube.

-

Add a known volume of 0.1 M sodium hydroxide solution to extract the this compound.

-

Vortex the mixture and then place it in a shaker or sonicator for a defined period to ensure complete extraction.

-

Centrifuge the mixture to pellet the solid matrix.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a filtered and degassed mobile phase.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 244 nm.[4]

-

Column Temperature: Ambient or controlled.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract and determine the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Caption: Workflow for HPLC determination of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is intrinsically linked to the arsenic atom in its structure. While specific signaling pathways for this compound are not as extensively characterized as those for inorganic arsenic, the general mechanisms of arsenic-induced cellular effects provide a framework for understanding its potential biological impact.

Arsenic compounds are known to exert their effects through several mechanisms, including the induction of oxidative stress, interaction with sulfhydryl groups in proteins, and modulation of various signaling pathways.[7][8]

Key Biological Effects of Arsenic Compounds:

-

Induction of Oxidative Stress: Arsenic can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, lipids, and proteins.[7]

-

Enzyme Inhibition: Trivalent arsenic species have a high affinity for sulfhydryl (-SH) groups, leading to the inhibition of critical enzymes involved in cellular metabolism and antioxidant defense.[7]

-

Apoptosis Induction: Arsenic compounds have been shown to induce programmed cell death (apoptosis) through the activation of caspase signaling pathways.[8]

-

Modulation of Signaling Pathways: Arsenic can interfere with multiple signaling pathways that regulate cell growth, proliferation, and survival. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation by arsenic has been implicated in carcinogenesis.[9]

-

Hedgehog Signaling Pathway: Aberrant activation of this pathway by arsenic has been linked to the development of certain cancers.[10]

-

NF-κB Signaling: Arsenic can modulate the activity of NF-κB, a key regulator of the inflammatory response.[1]

-

Caption: General overview of arsenic-induced cellular toxicity pathways.

References

- 1. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. What is the mechanism of Arsenious Acid? [synapse.patsnap.com]

- 8. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arsenic exposure activates oncogenic signaling pathway - ecancer [ecancer.org]

An In-depth Technical Guide to the Solubility of Arsanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsanilic acid in water and various organic solvents. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and logical workflows to support laboratory research and formulation development.

Physicochemical Properties of this compound

This compound, also known as (4-aminophenyl)arsonic acid, is an organoarsenic compound.[1] It presents as a white, odorless crystalline powder.[2][3] The presence of both an acidic arsonic acid group and a basic amino group gives it zwitterionic properties, influencing its solubility in different media.[1]

Solubility Data

The solubility of this compound is a critical parameter for its application in pharmaceutical formulations and analytical methodologies. The following tables summarize the available quantitative and qualitative solubility data.

2.1 Quantitative Solubility of this compound

Quantitative data for the solubility of this compound in various solvents at 25°C is limited but has been reported as follows:

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Ethanol | 6.93 | 25 | [4] |

| Methanol | 17.2 | 25 | [4] |

| Isopropanol | 3.14 | 25 | [4] |

2.2 Qualitative Solubility of this compound

A broader range of qualitative solubility information is available from various sources:

| Solvent | Solubility Description | Reference(s) |

| Aqueous Solvents | ||

| Cold Water | Slightly soluble, sparingly soluble, partly miscible | [2][4][5] |

| Hot Water | Soluble | [2][4] |

| Alkali Carbonate Solutions | Soluble | [2] |

| Concentrated Mineral Acids | Moderately soluble to Soluble | [2][4] |

| Organic Solvents | ||

| Acetic Acid | Slightly soluble | [2] |

| Amyl Alcohol | Soluble | [2] |

| Diethyl Ether | Sparingly soluble | [2] |

| Acetone | Insoluble | [2] |

| Benzene | Insoluble | [2] |

| Chloroform | Insoluble | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research. The following are detailed methodologies for two standard experimental protocols applicable to this compound.

3.1 Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[6]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water (e.g., Milli-Q) and prepare buffers to the desired pH.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a flask. This is crucial to ensure that a saturated solution is achieved and solid material remains present at equilibrium.[7]

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[7] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, remove the flask and allow it to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without altering the temperature. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed and collect the supernatant.

-

Filtration: Filter the solution using a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

Sample Preparation and Analysis:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of this compound in that solvent at the specified temperature.

3.2 Solubility Determination for Ionizable Compounds via Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration offers a method to determine the intrinsic solubility (solubility of the neutral species) and how solubility changes with pH.[9][10]

Objective: To determine the pH-dependent solubility profile and the intrinsic solubility of this compound.

Materials:

-

This compound

-

Purified water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometric autotitrator with a calibrated pH electrode

-

Stirrer

-

Temperature probe

Procedure:

-

Sample Preparation: Prepare a suspension of this compound in water at a known concentration.

-

Titration Setup: Place the suspension in the titration vessel, equipped with the pH electrode, stirrer, and temperature probe.

-

Initial Titration: Begin by titrating the suspension with the standardized acid to a low pH (e.g., pH 2) to dissolve all the compound.

-

Precipitation Titration: Titrate the resulting solution with the standardized base. As the pH increases, the this compound will begin to precipitate out of the solution as it approaches its isoelectric point and its solubility limit is exceeded.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant. The point at which the compound begins to precipitate is indicated by a change in the titration curve.

-

Data Analysis: The solubility can be calculated from the titration data. The concentration of the unionized form of the compound in solution at the point where the pH slope is zero corresponds to its intrinsic solubility.[10] This method allows for the determination of the solubility product constant (Ksp) for the sparingly soluble form.[11][12][13]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Arsanilic acid(98-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | CAS#:98-50-0 | Chemsrc [chemsrc.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. | Semantic Scholar [semanticscholar.org]

Microbial Degradation Pathways of Arsanilic Acid in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsanilic acid, an organoarsenic compound historically used as a feed additive in the poultry and swine industries, poses a potential environmental concern due to its transformation into more toxic inorganic arsenic species in the soil. Understanding the microbial degradation pathways of this compound is crucial for assessing its environmental fate and developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the microbial breakdown of this compound in soil, detailing the involved microorganisms, proposed enzymatic pathways, and degradation products. It also includes detailed experimental protocols for studying these processes and summarizes available quantitative data.

Introduction

The extensive use of this compound in animal agriculture has led to its introduction into the environment through the land application of manure. While organic arsenic is generally considered less toxic than its inorganic counterparts, the microbial transformation of this compound in soil can lead to the release of highly mobile and toxic inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)).[1] This biotransformation process is a key factor in the environmental risk assessment of this compound. This guide will delve into the microbial mechanisms that govern the degradation of this compound in a soil matrix.

Microbial Players in this compound Degradation

Research has identified specific microbial genera capable of degrading this compound. While the complete picture of the microbial consortia involved is still emerging, studies have pointed to the significant role of certain bacteria.

A key bacterium identified in the degradation of p-arsanilic acid is from the genus Alcaligenes .[2] Additionally, studies on the degradation of a similar organoarsenic compound, roxarsone, have implicated Clostridium species in the cleavage of the carbon-arsenic (C-As) bond under anaerobic conditions.[1] It is plausible that similar enzymatic machinery for C-As bond cleavage exists in soil microorganisms that degrade this compound. The degradation of organic pollutants in soil is often a community effort, involving a consortium of microorganisms that carry out different steps of the degradation pathway.[3]

Proposed Microbial Degradation Pathway of this compound

Based on the available literature, a putative microbial degradation pathway for p-arsanilic acid in soil can be proposed. This pathway primarily involves the cleavage of the C-As bond, releasing inorganic arsenic, and the transformation of the aromatic ring.

The central step in the microbial degradation of this compound is the enzymatic cleavage of the carbon-arsenic bond. This biotransformation is thought to be the primary mechanism for the release of inorganic arsenic from the parent compound.[1]

The likely degradation products are:

-

Inorganic Arsenic: The primary products of the C-As bond cleavage are arsenite (As(III)) and arsenate (As(V)).[1] The redox state of the released arsenic is influenced by the soil's microbial community and redox conditions.

-

Aromatic Byproducts: The cleavage of the this compound molecule is expected to yield aminophenol or other related aromatic amines.

Below is a diagram illustrating the proposed microbial degradation pathway of p-arsanilic acid.

Quantitative Data on this compound Transformation

Quantitative data on the microbial degradation of this compound in soil is limited. However, studies on its transformation under various conditions provide some insights into the rates and products.

| Parameter | Value | Conditions | Reference |

| Degradation of p-ASA | Anodically enhanced | Two-stage bioelectrochemical process | [2] |

| Inorganic As(III) released | 18 µg/L | Anodic stimulation in bioelectrochemical system | [2] |

| Inorganic As(V) released | 700 µg/L | Anodic stimulation in bioelectrochemical system | [2] |

| Final As(III) concentration | 8.9 µg/L | Cathodic reduction in bioelectrochemical system | [2] |

| Final As(V) concentration | 35.5 µg/L | Cathodic reduction in bioelectrochemical system | [2] |

| As accumulation in rice (soil) | Exceeded 0.2 mg/kg | 75 mg AsA/kg of soil | [4] |

Table 1: Quantitative Data on this compound Transformation and its Effects

Experimental Protocols

Studying the microbial degradation of this compound in soil requires carefully designed experiments. Below are detailed methodologies for key experiments.

Soil Microcosm Setup

Soil microcosm studies are essential for investigating the fate of this compound under controlled laboratory conditions that simulate the natural environment.

Objective: To evaluate the rate and extent of microbial degradation of this compound in soil and to identify its degradation products.

Materials:

-

Freshly collected soil, sieved (<2 mm)

-

p-Arsanilic acid (analytical grade)

-

Sterile deionized water

-

Glass jars or flasks (e.g., 250 mL) with airtight seals

-

Incubator

Procedure:

-

Soil Preparation: Collect topsoil (0-15 cm) from a site with no known history of arsenic contamination. Sieve the soil to remove large debris and homogenize.

-

Microcosm Assembly: Add a known amount of soil (e.g., 100 g dry weight equivalent) to each microcosm vessel.

-

Spiking: Prepare a stock solution of this compound in sterile deionized water. Add the appropriate volume of the stock solution to the soil to achieve the desired initial concentration (e-g., 10-100 mg/kg). A solvent-free application is preferred to avoid solvent effects on the microbial community.

-

Moisture Adjustment: Adjust the soil moisture content to a specific level, typically 60-80% of the water-holding capacity, using sterile deionized water.

-

Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 90 days).

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), destructively sample triplicate microcosms for chemical analysis.

Extraction of this compound and its Metabolites from Soil

Accurate quantification of this compound and its degradation products requires an efficient extraction method.

Objective: To extract this compound and its inorganic arsenic metabolites from soil samples for subsequent analysis.

Materials:

-

Soil sample from microcosm

-

Extraction solution (e.g., 0.1 M phosphoric acid or a mixture of methanol and water)[5][6]

-

Centrifuge and centrifuge tubes

-

Shaker

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction: Weigh a subsample of soil (e.g., 5 g) into a centrifuge tube. Add a specific volume of the extraction solution (e.g., 25 mL).

-

Shaking: Shake the tubes on a mechanical shaker for a defined period (e.g., 16-24 hours) at room temperature.

-

Centrifugation: Centrifuge the suspension at a high speed (e.g., 8000 rpm) for 15 minutes to separate the soil particles from the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is the preferred method for the speciation and quantification of arsenic compounds.

Objective: To separate and quantify this compound, arsenite, and arsenate in soil extracts.

Instrumentation:

-

HPLC system with an anion-exchange column

-

ICP-MS detector

Procedure:

-

Chromatographic Separation: Inject the filtered soil extract onto the HPLC column. The mobile phase composition and gradient are optimized to separate the different arsenic species.

-

Detection: The eluent from the HPLC is introduced into the ICP-MS. The ICP-MS detects and quantifies the arsenic in each separated peak based on its mass-to-charge ratio (m/z 75).

-

Quantification: Use external calibration curves prepared from certified standards of this compound, As(III), and As(V) to quantify the concentrations in the samples.

Conclusion

The microbial degradation of this compound in soil is a critical process that influences the fate and toxicity of arsenic in the environment. While the complete enzymatic pathways are yet to be fully elucidated, current research indicates that microorganisms such as Alcaligenes can cleave the carbon-arsenic bond, leading to the formation of inorganic arsenic species. Further research is needed to identify the specific enzymes involved and to quantify the degradation rates under various soil conditions. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be essential for developing effective strategies to mitigate the environmental risks associated with the use of organoarsenic compounds.

References

- 1. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Consortia Are Needed to Degrade Soil Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant, Soil and Environment: Arsenic accumulation, speciation and bioavailability in rice cultivated in this compound exposed soil [pse.agriculturejournals.cz]

- 5. DSpace [scholarworks.umass.edu]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Toxicological Profile of Arsanilic Acid in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsanilic acid, an organoarsenic compound, has a history of use as a feed additive in the livestock industry to promote growth and prevent disease.[1] Despite its agricultural applications, concerns regarding its potential toxicity to mammalian systems have necessitated a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its toxicity, metabolism, and mechanisms of action in mammals. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound plays a crucial role in its toxicity. Following oral administration, soluble forms of arsenic compounds are generally well-absorbed.[2][3] Once absorbed, arsenic can bind to red blood cells and distribute to various tissues, with the highest concentrations typically found in the liver, kidneys, heart, and lungs.[2][3] In cases of subchronic or chronic exposure, arsenic can accumulate in keratin-rich tissues such as the skin, hair, and nails.[2][3]

Metabolically, this compound appears to be relatively stable in some species. Studies in chickens have shown that this compound is largely excreted unchanged.[4] However, in other mammalian systems, arsenic compounds undergo hepatic metabolism, which can involve methylation.[2][3][5] The primary route of excretion for absorbed arsenic is via the kidneys into the urine.[2][3] Studies in swine have indicated that a significantly larger proportion of this compound is excreted in the feces compared to the urine.[6] Unchanged this compound has been detected in the feces of swine, accounting for about 5% of the consumed dose, while it was not detected in the urine.[6] Within days of withdrawal from feed, arsenic levels in tissues like the liver and kidneys of sheep and in the milk of dairy cows were observed to deplete significantly.[7]

Acute Toxicity

The acute toxicity of this compound has been evaluated in several mammalian species. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Clinical Signs |

| Rat (Male) | Oral | 1,411 mg/kg | Piloerection, hypoactivity, soiled coat, hunched appearance, labored breathing, diarrhea, ataxia, subdued behavior, stained perigenital area, emaciation, and red nasal discharge.[8] |

| Rat (Female) | Oral | 976 mg/kg | Piloerection, hypoactivity, soiled coat, hunched appearance, labored breathing, diarrhea, ataxia, subdued behavior, stained perigenital area, emaciation, and red nasal discharge.[8] |

| Rat (Combined) | Oral | 1,461 mg/kg | Piloerection, hypoactivity, soiled coat, hunched appearance, labored breathing, diarrhea, ataxia, subdued behavior, stained perigenital area, emaciation, and red nasal discharge.[8] |

| Rabbit (Male) | Dermal | 922 mg/kg | Ataxia, diarrhea, dark urine, decreased defecation, convulsions, tremors, hindlimb paralysis, hypersalivation, vocalization, red eyes, piloerection, labored breathing, weight loss, hunched posture, and low food consumption.[8] |

| Rabbit (Female) | Dermal | 909 mg/kg | Ataxia, diarrhea, dark urine, decreased defecation, convulsions, tremors, hindlimb paralysis, hypersalivation, vocalization, red eyes, piloerection, labored breathing, weight loss, hunched posture, and low food consumption.[8] |

| Rabbit (Combined) | Dermal | 921 mg/kg | Ataxia, diarrhea, dark urine, decreased defecation, convulsions, tremors, hindlimb paralysis, hypersalivation, vocalization, red eyes, piloerection, labored breathing, weight loss, hunched posture, and low food consumption.[8] |

| Rat (Both Sexes) | Inhalation | >5.3 mg/L (LC50) | Respiratory depression, subdued appearance, and piloerection during exposure.[8] |

Subchronic Toxicity

Subchronic exposure studies provide insights into the effects of repeated or continuous exposure to a substance over a portion of an animal's lifespan.

Table 2: Subchronic Toxicity of this compound

| Species | Duration | Route of Administration | NOAEL | LOAEL | Observed Effects at LOAEL |

| Rat (Male) | 91 days | Diet | 50 ppm (3.77 mg/kg/day)[9] | 375 ppm | Behavioral changes, locomotion abnormalities, and changes in excreta.[9] |

| Rat (Female) | 91 days | Diet | 50 ppm (4.76 mg/kg/day)[9] | 375 ppm | Behavioral changes, locomotion abnormalities, and changes in excreta.[9] |

Developmental and Reproductive Toxicity

The potential for this compound to cause developmental and reproductive harm has been investigated in laboratory animals.

Table 3: Developmental and Reproductive Toxicity of this compound

| Species | Study Type | Route of Administration | Maternal NOEL | Developmental NOEL | Findings |

| Rat | Developmental | Oral (gavage) | 30 mg/kg/day[9] | 60 mg/kg/day[9] | No developmental effects were observed at doses that produced maternal toxicity. |

| Rabbit | Developmental | Oral (gavage) | 3 mg/kg/day[9] | 6 mg/kg/day[9] | No developmental toxicity was observed at any dose level. Maternal effects (reduced body weight gain and food consumption) were seen at 6 mg/kg/day.[9] |

| Swine | Reproductive | Diet (100 ppm) | Not explicitly stated | Not explicitly stated | No adverse effects on fertility, fecundity, or health and survival of dams and their offspring. No gross abnormalities or adverse effects on organ weights or pathology were found.[10] |

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.

Table 4: Genotoxicity of this compound

| Test System | Cell Type | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (5 strains) | Not specified | Not mutagenic[10] |

| Mouse Micronucleus Test | CD-1 Mouse Bone Marrow | In vivo | No micronucleus inducing potential[10] |

| Mouse Lymphoma Assay | L5178Y Cells | With S9 | Weakly mutagenic[10] |

| Mouse Lymphoma Assay | L5178Y Cells | Without S9 | Inconclusive[10] |

Mechanisms of Toxicity

The toxic effects of this compound are believed to be mediated through several mechanisms, primarily related to the arsenic moiety.

Oxidative Stress and Apoptosis

Arsenic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS).[11] This can lead to cellular damage, including lipid peroxidation and DNA damage.[11][12] The resulting cellular stress can trigger apoptosis, or programmed cell death.[12] Studies have shown that exposure to this compound can lead to apoptosis in rat kidney and liver cells.[12] The mechanism involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.[11]

Inhibition of Enzymes

Trivalent arsenic, a potential metabolite of this compound, can exert its toxicity by interacting with sulfhydryl groups of enzymes, leading to their inhibition.[13][14] This can disrupt critical cellular processes, including energy metabolism.[11]

Neurological Effects

This compound has been associated with neurotoxicity.[15] In pigs, signs of intoxication include incoordination, hindlimb paralysis, and blindness.[2][16] Histopathological findings often reveal demyelination and gliosis of peripheral and optic nerves.[2][16]

Signaling Pathways Implicated in this compound Toxicity

Several signaling pathways are thought to be involved in mediating the toxic effects of arsenic compounds, including this compound.

Caption: Overview of this compound's Toxicological Mechanism.

Research suggests the involvement of specific signaling pathways such as the FoxO and ATM/CHK pathways in the cellular response to arsenic-induced stress.[17]

Caption: Implicated Stress Response Signaling Pathways.

Experimental Protocols